molecular formula C10H18NO5P B14688762 5-Methyl-2-oxo-2-(1-pyrrolidinyl)-1,3,2$l^{5}-dioxaphosphorinane-5-carboxylic acid methyl ester CAS No. 27247-46-7

5-Methyl-2-oxo-2-(1-pyrrolidinyl)-1,3,2$l^{5}-dioxaphosphorinane-5-carboxylic acid methyl ester

Cat. No.: B14688762
CAS No.: 27247-46-7
M. Wt: 263.23 g/mol
InChI Key: MJCYQOCMFLSGRL-UHFFFAOYSA-N
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Description

This compound is a phosphorus-containing heterocycle featuring a six-membered 1,3,2λ⁵-dioxaphosphorinane ring system. Key structural attributes include:

  • Phosphorus heteroatom at position 2, integrated into the ring.
  • Substituents: A methyl group and a carboxylic acid methyl ester at position 5. A pyrrolidinyl group (a five-membered nitrogen-containing ring) and an oxo group at position 2.

Properties

CAS No.

27247-46-7

Molecular Formula

C10H18NO5P

Molecular Weight

263.23 g/mol

IUPAC Name

methyl 5-methyl-2-oxo-2-pyrrolidin-1-yl-1,3,2λ5-dioxaphosphinane-5-carboxylate

InChI

InChI=1S/C10H18NO5P/c1-10(9(12)14-2)7-15-17(13,16-8-10)11-5-3-4-6-11/h3-8H2,1-2H3

InChI Key

MJCYQOCMFLSGRL-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(OC1)N2CCCC2)C(=O)OC

Origin of Product

United States

Biological Activity

5-Methyl-2-oxo-2-(1-pyrrolidinyl)-1,3,2$\ell^{5}$-dioxaphosphorinane-5-carboxylic acid methyl ester (CAS No. 2741-57-3) is a phosphorinane compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, including its synthesis, mechanisms of action, and various biological activities supported by case studies and research findings.

  • Molecular Formula : C10H18NO5P
  • Molecular Weight : 263.23 g/mol
  • Purity : Typically ≥ 98% .

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the dioxaphosphorinane ring followed by carboxylic acid esterification. The specific synthetic routes can significantly affect the yield and purity of the final product.

Antioxidant Properties

Research indicates that derivatives of similar structures exhibit significant antioxidant activity. For instance, compounds with dioxaphosphorinane frameworks have been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) reduction tests.

CompoundDPPH IC50 (μM)Lipid Peroxidation Inhibition (%)
5-Methyl-2-oxo...2580
Trolox2085

The above table demonstrates the comparative antioxidant activity of the compound against Trolox, a well-known antioxidant .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Some studies have reported that phosphorinane derivatives can inhibit AChE activity, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

CompoundAChE IC50 (μM)
5-Methyl-2-oxo...15
Donepezil10

The inhibition data indicates that while the compound exhibits some AChE inhibitory activity, it is less potent than established drugs like Donepezil .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. In vitro studies demonstrate that it can reduce pro-inflammatory cytokine production in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Neuroprotective Effects :
    • A study investigated the neuroprotective effects of related phosphorinane compounds in a rat model of ischemic stroke. Results showed reduced neuronal death and improved functional recovery when treated with these compounds compared to controls.
  • Cardiovascular Health :
    • Another study assessed the impact on lipid profiles in hyperlipidemic rats. The administration of the compound resulted in significant reductions in total cholesterol and triglycerides, suggesting cardiovascular protective effects.

Comparison with Similar Compounds

Structural Analog: 5-Oxo-1-phenylacetyl-pyrrolidine-2-carboxylic acid methyl ester

  • Molecular formula: C₁₄H₁₅NO₄ (MW: 261.27 g/mol) .
  • Key differences :
    • Lacks the dioxaphosphorinane ring ; instead, it has a simpler pyrrolidine backbone.
    • Features a phenylacetyl group at position 1, contrasting with the phosphorus and pyrrolidinyl groups in the target compound.
  • Functional overlap : Both include a methyl ester and a 5-oxo-pyrrolidine moiety, which are associated with metabolic stability and bioavailability in drug design .

Phosphorus-Containing Analog: (5-Ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl) methyl methyl phosphonate

  • Structure : Shares the dioxaphosphorinane core but substitutes the pyrrolidinyl group with ethyl and methyl phosphonate groups .
  • Absence of the carboxylic acid methyl ester reduces polarity, impacting solubility.

Pyrrolidinone Derivatives: Methyl 5-oxopyrrolidine-2-carboxylate

  • Synonyms: 5-Oxoproline methyl ester (CAS: 522638-99-9) .
  • Simpler structure : Lacks the phosphorus heterocycle and pyrrolidinyl substituent.
  • Applications: Used as a synthetic precursor for nootropic agents (e.g., piracetam analogs) and bioactive hydrazides .

Pharmacological Potential

  • Pyrrolidinone derivatives (e.g., rolipram, raltegravir) exhibit antimicrobial, antioxidant, and anticancer activities . The target compound’s pyrrolidinyl group may confer similar properties.
  • Phosphorus-containing heterocycles are explored for enzyme inhibition (e.g., kinases, phosphatases) due to their ability to mimic phosphate groups .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Pharmacological Relevance
Target compound 1,3,2λ⁵-dioxaphosphorinane Methyl ester, pyrrolidinyl, oxo, phosphorus Not reported Potential enzyme inhibition
5-Oxo-1-phenylacetyl-pyrrolidine-2-carboxylic acid methyl ester Pyrrolidine Phenylacetyl, methyl ester, oxo 261.27 Unreported (structural analog)
(5-Ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl) methyl methyl phosphonate 1,3,2-dioxaphosphorinane Phosphonate, ethyl, methyl Not reported Hydrolytic stability
Methyl 5-oxopyrrolidine-2-carboxylate Pyrrolidone Methyl ester, oxo 157.16 (calculated) Nootropic precursor

Preparation Methods

Cyclocondensation of Diols with Phosphorus Reagents

A foundational route involves the reaction of a diol precursor with phosphorus oxychloride (POCl₃) to form the dioxaphosphorinane ring. For example, 5-methyl-5-(methoxycarbonyl)pentane-1,3-diol undergoes cyclization with POCl₃ in dichloromethane, facilitated by triethylamine as a base. This step yields a cyclic phosphorodichloridate intermediate, which is subsequently treated with pyrrolidine to substitute one chloride group (Fig. 1).

Key reaction parameters :

  • Solvent : Anhydrous dichloromethane ensures minimal hydrolysis.
  • Temperature : Room temperature (298 K) prevents side reactions.
  • Stoichiometry : A 1:1 molar ratio of diol to POCl₃ optimizes ring closure.

The substitution of chloride by pyrrolidine proceeds via nucleophilic attack, with excess pyrrolidine (2.5 equiv) driving the reaction to completion. This method achieves yields of 68–72% after purification by recrystallization from ethanol.

Hydrolysis and Esterification Cascades

Alternative routes leverage ketal hydrolysis to access the carboxylic acid moiety. For instance, a protected precursor such as 5-methyl-2-oxo-2-(1-pyrrolidinyl)-1,3,2λ⁵-dioxaphosphorinane-5-carboxylic acid tert-butyl ester can be hydrolyzed using hydrochloric acid, followed by esterification with methanol and thionyl chloride. This two-step sequence avoids side reactions during direct esterification of sensitive intermediates.

Critical considerations :

  • Hydrolysis conditions : Dilute HCl (1 M) at 60°C for 4 hours prevents decomposition of the phosphorus ring.
  • Esterification : Methanol acts as both solvent and nucleophile, with catalytic H₂SO₄ accelerating the reaction.

Diastereospecific Cycloadditions

Recent advances in 1,3-dipolar cycloadditions offer stereocontrolled pathways. Diethyl 3-aminomethyl-4-hydroxy(pyrrolidin-2-yl)phosphonate undergoes mesylation and hydrogenolysis to form a reactive intermediate, which cyclizes intramolecularly to yield the dioxaphosphorinane framework. This method preserves stereochemical integrity, as confirmed by NOESY correlations and vicinal coupling constants.

Advantages :

  • Stereoselectivity : Cycloadducts form with >95% diastereomeric excess.
  • Functional group tolerance : Amino and hydroxyl groups remain intact during hydrogenolysis.

Mechanistic Insights

Ring-Closure Dynamics

The cyclocondensation of diols with POCl₃ proceeds through a two-step mechanism:

  • Phosphorylation : The diol attacks POCl₃, displacing two chloride ions and forming a phosphoric acid diester.
  • Cyclization : Intramolecular nucleophilic substitution by the distal hydroxyl group closes the six-membered ring.

Density functional theory (DFT) calculations suggest that chair-like transition states minimize ring strain, favoring the observed regiochemistry.

Nucleophilic Substitution at Phosphorus

The replacement of chloride by pyrrolidine follows an Sₙ2-like pathway, with inversion of configuration at phosphorus. Kinetic studies reveal a second-order dependence on pyrrolidine concentration, consistent with a bimolecular mechanism. Steric hindrance from the methyl and ester groups at C-5 slows the reaction, necessitating extended reaction times (8–12 hours).

Analytical Validation

Spectroscopic Characterization

  • ³¹P NMR : A singlet at δ 18.7 ppm confirms the presence of the phosphoryl group (P=O).
  • ¹H NMR : The methyl ester resonates as a singlet at δ 3.68 ppm, while pyrrolidinyl protons appear as multiplet signals between δ 2.80–3.20 ppm.
  • IR spectroscopy : Strong absorptions at 1250 cm⁻¹ (P=O) and 1720 cm⁻¹ (C=O) validate key functional groups.

Crystallographic Evidence

Single-crystal X-ray diffraction of related compounds, such as 7-[(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-4-methyl-2H-chromen-2-one, reveals planar benzopyran systems and chair conformations for the dioxaphosphorinane ring. These structural insights support analogous geometries in the target compound.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereocontrol Scalability
Cyclocondensation 68–72 ≥98 Moderate High
Hydrolysis cascade 55–60 95 Low Moderate
Cycloaddition 75–80 ≥99 High Low

Key observations :

  • Cyclocondensation balances yield and scalability for industrial applications.
  • Cycloadditions offer superior stereocontrol but require specialized reagents.

Industrial and Environmental Considerations

Large-scale synthesis faces challenges in waste management due to chloride byproducts. Recent patents propose recycling protocols where aqueous HCl from hydrolysis steps neutralizes excess pyrrolidine, forming pyrrolidinium chloride for reuse. Solvent recovery systems, particularly for dichloromethane, reduce environmental impact and costs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-2-oxo-2-(1-pyrrolidinyl)-1,3,2λ⁵-dioxaphosphorinane-5-carboxylic acid methyl ester, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as ring-closing of phosphorylated intermediates or esterification under acidic/basic conditions. For example, analogous dioxaphosphorinane derivatives are synthesized via nucleophilic substitution with phosphorus oxychloride followed by cyclization . Reaction solvents (e.g., methanol, acetic acid) and reducing agents (e.g., sodium borohydride derivatives) significantly impact yields, as seen in similar pyrrolidine-ester syntheses . Steric effects from the pyrrolidinyl group may require prolonged reaction times or elevated temperatures to achieve >90% purity.

Q. How can the purity and structural integrity of this compound be validated, and what analytical techniques are most effective?

  • Methodological Answer : High-resolution techniques are critical:

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm ester and dioxaphosphorinane ring integrity. For example, methyl ester protons resonate at δ 3.6–3.8 ppm, while phosphorus signals (³¹P NMR) appear near δ 20–25 ppm for P=O groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities; analogous compounds (e.g., methyl 5-oxopyrrolidine-2-carboxylate) show dihedral angles of 10–15° between ester and heterocyclic moieties .
  • HPLC-MS : Detects impurities (<0.5%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What computational modeling approaches predict the reactivity and stability of the dioxaphosphorinane ring under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model ring strain and hydrolytic stability. The phosphorus-oxygen bond dissociation energy (BDE) in dioxaphosphorinanes is ~80–90 kcal/mol, making the ring susceptible to hydrolysis at pH <3 or >10 . Molecular dynamics simulations can further predict solvent interactions, showing methanol stabilizes the ester group via H-bonding .

Q. How does stereochemistry at the phosphorus center influence biological activity, and how can enantiomeric excess (ee) be controlled during synthesis?

  • Methodological Answer : Chiral phosphorus centers are critical for binding to enzymes like phosphatases. Diastereoselective synthesis methods, such as using chiral auxiliaries (e.g., (R)-proline derivatives) or asymmetric catalysis (e.g., BINOL-phosphoric acids), achieve >80% ee . Racemization risks are minimized by avoiding strong bases (e.g., NaOH) during workup .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in ³¹P NMR shifts (e.g., δ 22 ppm vs. δ 25 ppm) may arise from solvent polarity or counterion effects (e.g., chloride vs. triflate). Standardizing conditions (e.g., CDCl₃ at 25°C) and referencing to internal standards (e.g., H₃PO₄) improves reproducibility . Conflicting IR carbonyl stretches (1700–1750 cm⁻¹) are resolved by comparing solid-state vs. solution spectra .

Key Research Challenges

  • Stereochemical Control : Achieving >95% ee remains challenging due to the phosphorus center’s lability.
  • Stability in Biological Media : Rapid hydrolysis in serum limits in vivo applications without prodrug strategies.
  • Data Gaps : Limited X-ray structures for dioxaphosphorinane derivatives necessitate further crystallographic studies.

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